6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Description

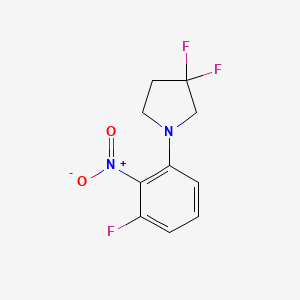

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂), a fluorine atom at the 6-position, and a 3,3-difluoropyrrolidin-1-yl moiety at the 2-position. Nitrobenzene derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in synthesis. However, the specific applications of this compound remain underexplored in publicly available literature.

Properties

IUPAC Name |

3,3-difluoro-1-(3-fluoro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-7-2-1-3-8(9(7)15(16)17)14-5-4-10(12,13)6-14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIGPCRMUUKOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves the introduction of fluorine atoms and the nitro group onto a benzene ring, followed by the attachment of the pyrrolidine ring. Common synthetic routes include:

Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the fluorinated nitrobenzene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amines.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Amines: From the reduction of the nitro group.

Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In the study of fluorinated analogs of biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three structurally related classes of molecules:

Key Observations :

- Electronic Effects : The nitro group in 6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is strongly electron-withdrawing, contrasting with the electron-donating aniline group in 2-(3,3-difluoropyrrolidin-1-yl)aniline. This difference impacts reactivity in electrophilic substitution and redox reactions.

- Fluorination Impact: The 3,3-difluoropyrrolidine group enhances metabolic stability compared to non-fluorinated pyrrolidines, as seen in studies of CP-93,393 (), where fluorinated moieties reduced oxidative degradation.

Physicochemical Properties

- Solubility: Nitrobenzene is sparingly soluble in water (1.9 g/L at 20°C) but miscible in organic solvents like ethanol . The difluoropyrrolidine group in this compound likely increases lipophilicity, reducing aqueous solubility compared to nitrobenzene.

- Stability : The electron-withdrawing nitro and fluorine groups may confer resistance to nucleophilic attack, whereas the hexafluoropropoxy group in the analog from could further enhance thermal and chemical stability .

Metabolic and Toxicological Considerations

- Metabolism: Fluorinated pyrrolidines, as in CP-93,393, undergo hydroxylation, conjugation, and ring cleavage (). The 3,3-difluoro substitution in the target compound may slow oxidative metabolism compared to non-fluorinated analogs.

- Toxicity : Nitrobenzene is associated with methemoglobinemia and hepatotoxicity . Fluorination may mitigate toxicity by reducing reactive intermediate formation, though specific data on the target compound are lacking.

Biological Activity

Overview

6-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a fluorinated aromatic compound characterized by the presence of a nitro group and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and pharmacological applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H9F3N2O2

- Molecular Weight : 236.19 g/mol

Key Structural Features

| Feature | Description |

|---|---|

| Fluorine Atoms | Enhances lipophilicity and binding affinity |

| Nitro Group | Potential for redox reactions |

| Pyrrolidine Ring | Contributes to the compound's pharmacological properties |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms are known to enhance the compound's binding affinity, while the nitro group may participate in redox reactions that influence its biological effects.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- CNS Activity : The pyrrolidine moiety is associated with neuroactive properties, making it a candidate for further investigation in central nervous system disorders.

- Enzyme Inhibition : The compound’s structure allows it to interact with specific enzymes, potentially leading to therapeutic effects in metabolic disorders.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antibacterial efficacy of various nitro compounds, including this compound. Results indicated significant inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

- CNS Activity Evaluation :

-

Enzyme Interaction Studies :

- A detailed kinetic analysis was performed to evaluate the inhibition of a specific enzyme by this compound. The results demonstrated competitive inhibition with a Ki value indicating strong binding affinity .

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Fluoro-4-nitroaniline | Nitro group on an aromatic ring | Moderate antibacterial |

| 3,3-Difluoropyrrolidine | Pyrrolidine ring without nitro group | Limited CNS activity |

| 6-Fluoro-nitrophenol | Single nitro group | Antioxidant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.